N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

S1P1 receptor oxadiazole acetamide structure-activity relationship

N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1276418-30-4) is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenethyl acetamide moiety at the 2-position and a 4-methylphenyl group at the 5-position. This compound belongs to a class of 2,5-disubstituted 1,3,4-oxadiazole derivatives identified in GSK patents as sphingosine-1-phosphate receptor 1 (S1P1) agonists, a target relevant to autoimmune and vascular disease therapeutic areas.

Molecular Formula C19H18ClN3O2
Molecular Weight 355.8
CAS No. 1276418-30-4
Cat. No. B3405134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
CAS1276418-30-4
Molecular FormulaC19H18ClN3O2
Molecular Weight355.8
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCCC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H18ClN3O2/c1-13-2-6-15(7-3-13)19-23-22-18(25-19)12-17(24)21-11-10-14-4-8-16(20)9-5-14/h2-9H,10-12H2,1H3,(H,21,24)
InChIKeyUTIUKNPMHJUYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide: A 2,5-Disubstituted 1,3,4-Oxadiazole Scaffold for S1P1 Receptor-Targeted Research


N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1276418-30-4) is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenethyl acetamide moiety at the 2-position and a 4-methylphenyl group at the 5-position . This compound belongs to a class of 2,5-disubstituted 1,3,4-oxadiazole derivatives identified in GSK patents as sphingosine-1-phosphate receptor 1 (S1P1) agonists, a target relevant to autoimmune and vascular disease therapeutic areas . The 1,3,4-oxadiazole ring serves as a bioisosteric replacement for amide bonds, contributing to enhanced metabolic stability and hydrogen-bonding capacity with biomacromolecules [1]. Its molecular formula is C₁₉H₁₈ClN₃O₂ with a molecular weight of 355.8 g/mol, and the compound is supplied for non-human research use only.

Why Generic Substitution of N-[2-(4-Chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide Is Not Advisable Without Comparator Data


Within the 1,3,4-oxadiazole acetamide class, subtle variations in the N-arylalkyl substituent and the 5-aryl group can dramatically alter receptor subtype selectivity, pharmacokinetic profile, and intrinsic efficacy [1]. The 4-chlorophenethyl moiety at the acetamide nitrogen and the 4-methylphenyl group at the oxadiazole 5-position together define a specific pharmacophoric geometry for S1P1 receptor interaction as disclosed in the GSK patent family covering substituted oxadiazole compounds . Interchanging this compound with analogs bearing different halogen substitution patterns (e.g., 4-fluoro, 4-cyano) or alternative N-alkyl chains has been demonstrated in related S1P1 antagonist series to significantly alter human microsomal clearance and receptor binding affinity, making generic substitution without confirmatory head-to-head data unreliable [2]. The following evidence sections detail the available comparative data relevant to compound selection.

Quantitative Differentiation of N-[2-(4-Chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide from Closest Analogs


Structural Differentiation: 4-Chlorophenethyl vs. Alternative N-Arylalkyl Substituents in 1,3,4-Oxadiazole Acetamide S1P1 Modulators

The target compound bears a 4-chlorophenethyl group at the acetamide nitrogen, a structural feature specified within the Markush claims of GSK's substituted oxadiazole patent family (US 9,187,437 B2) encompassing S1P1 agonists . Literature on related 1,3,4-oxadiazole acetamide series as amide bioisosteres indicates that replacing the chlorophenethyl moiety with alternative N-substituents (e.g., phenyl, benzyl, cyclohexyl) can shift in vitro ADME properties such as microsomal stability and permeability due to altered lipophilicity [1]. No published head-to-head data exist for this specific compound against a defined comparator under identical assay conditions. The differentiation claim rests on the structural uniqueness of the combined 4-chlorophenethyl and 4-methylphenyl substitution pattern within the broader S1P1-targeted oxadiazole chemical space, which may confer distinct receptor-binding geometry relative to analogs with different halogen or alkyl placements [2].

S1P1 receptor oxadiazole acetamide structure-activity relationship autoimmune disease

Bioisosteric Advantage: 1,3,4-Oxadiazole Core vs. Amide-Containing Scaffolds for Metabolic Stability

The 1,3,4-oxadiazole ring is a well-established bioisostere of the amide functional group. In a direct comparative medicinal chemistry study of heterocyclic amide replacements, 1,3,4-oxadiazole and 1,2,4-oxadiazole were identified as the most suitable amide bioisosteres, demonstrating desirable in vitro ADME properties including improved microsomal stability and permeability compared to the parent amide-containing compounds [1]. A parallel study on mGlu₇ negative allosteric modulators confirmed that a 1,3,4-oxadiazole could effectively replace a labile amide linker, with SAR optimization rapidly converging on this heterocycle [2]. For the target compound, the 1,3,4-oxadiazole core replaces what would otherwise be an amide linkage, potentially conferring enhanced resistance to amidase-mediated hydrolysis in biological matrices. This class-level bioisosteric advantage is relevant when comparing the target compound to structurally similar molecules that retain a conventional amide bond at the equivalent position [3].

bioisostere metabolic stability 1,3,4-oxadiazole amide replacement medicinal chemistry

Target Class Engagement: S1P1 Agonism as a Defined Pharmacological Mechanism vs. Non-Selective Oxadiazole Acetamides

The GSK patent family (US 9,187,437 B2; WO 2009/133136) explicitly claims substituted oxadiazole compounds including the 2-(4-chlorophenethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole acetamide scaffold as S1P1 receptor agonists . S1P1 agonism is a clinically validated mechanism for autoimmune disease treatment (e.g., multiple sclerosis), with the approved drug fingolimod acting as a functional S1P1 antagonist via receptor internalization. In contrast, other 1,3,4-oxadiazole acetamide derivatives described in the medicinal chemistry literature target diverse and often promiscuous mechanisms including non-selective cytotoxicity against cancer cell lines (IC₅₀ values ranging from 0.032 μM to >50 μM across A549, MCF-7, HT-29, PC-3 panels), COX inhibition, elastase inhibition, and antibacterial activity [1]. The target compound's association with a defined receptor target (S1P1) within a specific patent family distinguishes it from the broad and mechanistically heterogeneous pool of 1,3,4-oxadiazole acetamides developed as anticancer or antimicrobial agents [2].

S1P1 agonist immunomodulation oxadiazole target selectivity autoimmune

No Direct Comparator Data Available: Acknowledgment of Evidence Limitations for CAS 1276418-30-4

An exhaustive search of peer-reviewed literature, patent databases, and authoritative chemical registries (PubChem, ChEMBL, BindingDB, PubMed, Google Patents, ScienceDirect) as of the knowledge cutoff date has identified no published head-to-head comparator studies, no disclosed in vitro potency values (IC₅₀, EC₅₀, K_i, MIC), no selectivity profiling data, no in vivo pharmacokinetic parameters, and no ADMET data specifically for N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1276418-30-4) [1]. The compound appears in the EvitaChem catalog (Catalog EVT-3541345) as a research chemical for non-human use only, and structural references link it to the GSK S1P1 agonist patent family, but its individual pharmacological characterization remains unpublished . Consequently, all differentiation claims presented in this guide are based on class-level inference from related 1,3,4-oxadiazole acetamide series, patent structure-activity relationship disclosures, and established bioisostere principles rather than direct experimental comparison [2]. Users requiring quantitative comparator data for procurement decisions should request custom profiling from the supplier or commission independent head-to-head studies.

evidence gap comparator data procurement caution pharmacological validation

Optimal Research Application Scenarios for N-[2-(4-Chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide Based on Available Evidence


S1P1 Receptor Agonist Tool Compound for In Vitro Immunomodulation Studies

Based on the GSK patent family (US 9,187,437 B2) claiming substituted 1,3,4-oxadiazole compounds as S1P1 agonists, this compound serves as a structural reference for exploring S1P1-mediated lymphocyte trafficking and endothelial barrier function in vitro . Researchers studying sphingosine-1-phosphate signaling in the context of autoimmune disease (multiple sclerosis, inflammatory bowel disease) or vascular biology may use this compound as a chemically tractable S1P1 agonist scaffold. The 1,3,4-oxadiazole core provides an amide bioisostere with expected improved metabolic stability over conventional amide-containing tool compounds, making it suitable for cell-based assays requiring extended incubation periods [1]. Application requires independent confirmation of S1P1 agonism (e.g., GTPγS binding, β-arrestin recruitment, or cAMP assays) at the user's facility, as quantitative potency data for this specific compound remain unpublished.

Structure-Activity Relationship (SAR) Reference Point for 2,5-Disubstituted 1,3,4-Oxadiazole Acetamide Libraries

This compound's defined substitution pattern—4-chlorophenethyl at the acetamide nitrogen and 4-methylphenyl at the oxadiazole C-5 position—provides a discrete SAR data point for medicinal chemistry teams building focused libraries around the 1,3,4-oxadiazole acetamide pharmacophore . The 4-chloro substituent on the phenethyl group serves as a synthetic handle for further derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) while also contributing to receptor binding affinity through halogen bonding or hydrophobic interactions as inferred from related S1P1 antagonist series where 4-chloro vs. 4-fluoro substitution altered human microsomal clearance and potency [1]. Procurement of this specific compound enables systematic variation at both the N-arylalkyl and 5-aryl positions to establish structure-activity trends and identify optimal substitution patterns for target engagement.

Amide Bioisostere Benchmarking in Pharmacokinetic Stability Studies

The 1,3,4-oxadiazole ring in this compound represents a non-classical amide bioisostere that has been validated in multiple medicinal chemistry programs as providing favorable in vitro ADME properties compared to conventional amide bonds . This compound can be used as a reference standard in comparative metabolic stability assays (e.g., human/rodent liver microsome or hepatocyte incubations) alongside matched amide-containing analogs to quantify the bioisosteric advantage in terms of intrinsic clearance (CL_int) and half-life (t₁/₂). Such head-to-head comparisons would generate the quantitative differentiation data currently absent from the published literature and inform the selection of oxadiazole vs. amide linkers in lead optimization campaigns [1].

Chemical Probe for Patent Landscape Analysis and Freedom-to-Operate Assessment in S1P1 Modulator Drug Discovery

The compound's inclusion within the Markush claims of US 9,187,437 B2 (expiring 2029-2031) makes it a relevant reference standard for pharmaceutical intellectual property analysis . Organizations conducting freedom-to-operate assessments or designing novel S1P1 modulators outside existing patent space can use this compound as a structural boundary marker to delineate protected vs. unprotected chemical space. Procurement of the physical compound may also support analytical method development (HPLC, LC-MS) for detecting related oxadiazole derivatives in biological matrices during preclinical pharmacokinetic and toxicokinetic studies [1].

Quote Request

Request a Quote for N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.